2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione
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Overview
Description
2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of indene and pyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction typically proceeds via a tandem Knoevenagel–Michael process, which is known for its efficiency and high atom economy .
Industrial Production Methods
The use of multicomponent reactions, which minimize waste and simplify purification processes, is a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The hydroxyl and carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: Its use in the synthesis of specialty chemicals and materials highlights its industrial relevance.
Mechanism of Action
The mechanism by which 2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use in organic synthesis and as a free radical.
6-{[8-(2,4-dihydroxyphenyl)-7-(3,7-dimethylocta-2,6-dien-1-yl)-2-(hydroxymethyl)-2-methyl-6-oxo-2H,6H-pyrano[3,2-g]chromen-5-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid: A complex flavonoid with potential biological activities.
Uniqueness
What sets 2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione apart is its combination of indene and pyran structures, which provides unique chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H12O7 |
---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2-oxoethyl]indene-1,3-dione |
InChI |
InChI=1S/C17H12O7/c1-8-6-11(18)13(16(22)24-8)12(19)7-17(23)14(20)9-4-2-3-5-10(9)15(17)21/h2-6,18,23H,7H2,1H3 |
InChI Key |
QFTCOFOZXUWTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)O)O |
Origin of Product |
United States |
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